(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one
Description
The compound 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one is a heterocyclic compound that features a combination of pyrrole, thiazolidinone, and imine functionalities. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
Molecular Formula |
C20H13BrClN3OS |
|---|---|
Molecular Weight |
458.8 g/mol |
IUPAC Name |
(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-chlorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H13BrClN3OS/c21-13-3-9-16(10-4-13)25-11-1-2-17(25)12-18-19(26)24-20(27-18)23-15-7-5-14(22)6-8-15/h1-12H,(H,23,24,26)/b18-12- |
InChI Key |
MGRILQCCJJETAO-PDGQHHTCSA-N |
Isomeric SMILES |
C1=CN(C(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CN(C(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 2-(4-chlorophenyl)thiosemicarbazide under acidic conditions to form the intermediate 4-bromo-2-(4-chlorophenyl)thiosemicarbazone . This intermediate is then cyclized using chloroacetic acid to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as or .
Reduction: Reduction can be achieved using or .
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Disrupting cellular pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and other functions.
Comparison with Similar Compounds
5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one: can be compared with other similar compounds, such as:
Thiazolidinones: Known for their antimicrobial and anticancer activities.
Pyrrole derivatives: Studied for their anti-inflammatory and antiviral properties.
Imine compounds: Investigated for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one lies in its combination of these functionalities, which may result in synergistic effects and enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
